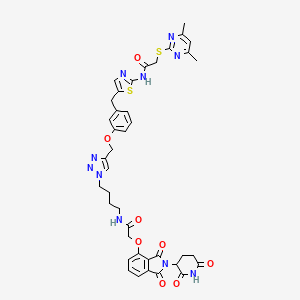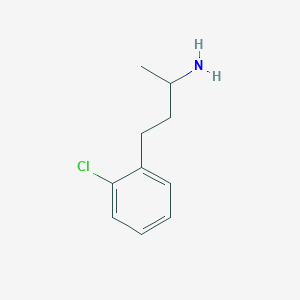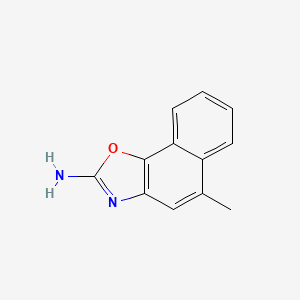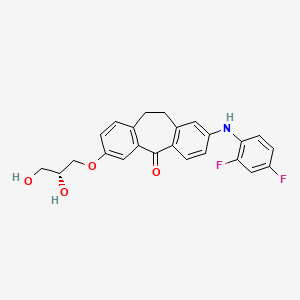
Soticlestat
描述
索替克司,也称为TAK-935或OV-935,是一种实验性抗惊厥药,也是胆固醇24-羟化酶(CH24H)的强效抑制剂,该酶主要在脑中表达。这种酶将胆固醇转化为24S-羟基胆固醇,该过程对于维持脑中胆固醇稳态至关重要。 索替克司正在被研究用于治疗各种神经系统疾病,包括德拉维特综合征、Lennox-Gastaut综合征、结节性硬化症、dup15q综合征和CDKL5缺陷症 .
准备方法
合成路线和反应条件: 索替克司的合成涉及制备4-芳基吡啶衍生物。该过程从基于命中衍生物的X射线共晶体结构的新型4-芳基吡啶衍生物的结构基础药物设计开始。 优化这些衍生物导致鉴定出化合物(4-苄基-4-羟基哌啶-1-基)(2,4'-联吡啶-3-基)甲酮,即索替克司 .
工业生产方法: 索替克司的工业生产方法在现有文献中没有详细说明。合成可能涉及标准的制药生产工艺,包括大规模化学合成、纯化和制成口服剂型。
化学反应分析
反应类型: 索替克司主要经历抑制反应,特别地针对胆固醇24-羟化酶。 这种抑制减少了胆固醇向24S-羟基胆固醇的转化 .
常用试剂和条件: 索替克司的合成涉及试剂,如4-芳基吡啶衍生物和优化过程中使用的各种催化剂。 反应条件通常包括控制温度和特定溶剂,以确保所需的化学转化 .
主要生成产物: 索替克司合成中产生的主要产物是(4-苄基-4-羟基哌啶-1-基)(2,4'-联吡啶-3-基)甲酮。 然后将该化合物制成口服剂型,用于临床使用 .
科学研究应用
索替克司在科学研究中已显示出巨大的潜力,尤其是在神经学领域。它正在被研究以用于降低德拉维特综合征和Lennox-Gastaut综合征患者的癫痫发作频率。 此外,索替克司可能通过神经胶质细胞调节具有神经保护和抗炎特性 . 研究还表明它在治疗其他神经系统疾病中的潜力,如结节性硬化症、dup15q综合征和CDKL5缺陷症 .
作用机制
索替克司通过抑制胆固醇24-羟化酶(CH24H)发挥作用,该酶将脑中的胆固醇转化为24S-羟基胆固醇。通过降低24S-羟基胆固醇的水平,索替克司降低了谷氨酸能信号传导,这反过来又降低了癫痫发作的敏感性并改善了癫痫发作的控制。 这种抑制还可能通过调节神经胶质细胞发挥神经保护和抗炎作用 .
相似化合物的比较
索替克司在特异性抑制胆固醇24-羟化酶方面是独一无二的。类似化合物包括细胞色素P450酶的其他抑制剂,例如针对该酶家族不同亚型的那些。 索替克司对CH24H的选择性和其在治疗神经系统疾病中的潜在治疗应用使其区别于其他化合物 .
类似化合物列表:- 细胞色素P450酶的抑制剂
- 靶向不同途径的其他抗惊厥药
- 具有不同作用机制的神经保护剂
属性
IUPAC Name |
(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUZMIUSBMCVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429505-03-2 | |
| Record name | Soticlestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soticlestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SOTICLESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B610843.png)









![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

